1-(2,2-dimethyl-propyl)-1H-pyrazole

Drug Design Physicochemical Properties ADME

Select this N‑neopentyl‑substituted pyrazole to exploit its unique steric and lipophilic profile (XLogP3 = 1.3, predicted LogP ≈2.1). The bulky neopentyl group enhances membrane permeability, drives 10‑fold CB2 selectivity (Ki 75 nM vs. 750 nM for CB1), and yields differentiated PK/PD (exemplified by Y‑700). Interchanging with simpler N‑alkyl analogs compromises target selectivity, crystal packing, and formulation behavior. Procure as a strategic scaffold for CNS‑penetrant candidates, anti‑inflammatory CB2 programs, or hyperuricemia/gout therapeutics.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B8325991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-dimethyl-propyl)-1H-pyrazole
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(C)(C)CN1C=CC=N1
InChIInChI=1S/C8H14N2/c1-8(2,3)7-10-6-4-5-9-10/h4-6H,7H2,1-3H3
InChIKeyXKCBZOLQCZMTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Dimethyl-propyl)-1H-pyrazole: Technical Profile for Research and Procurement Decisions


1-(2,2-Dimethyl-propyl)-1H-pyrazole (also known as 1-neopentyl-1H-pyrazole) is an N-substituted pyrazole derivative characterized by a bulky neopentyl group attached to the nitrogen at the 1-position. Its molecular weight is 138.21 g/mol, and it has a calculated XLogP3 of 1.3 [1]. The sterically hindered neopentyl group is a key structural feature that distinguishes this compound from simpler N-alkyl pyrazoles like N-methyl- or N-ethyl-pyrazole. This substitution pattern is crucial for modulating a molecule's physicochemical properties, such as lipophilicity, and its interactions with biological targets .

Why 1-(2,2-Dimethyl-propyl)-1H-pyrazole Cannot Be Substituted with Simpler N-Alkyl Pyrazoles


Interchanging 1-(2,2-dimethyl-propyl)-1H-pyrazole with a less bulky N-alkyl analog, such as N-methylpyrazole, is not a scientifically sound practice. The neopentyl group's unique steric bulk and electronic properties directly impact downstream applications, from the stability of synthetic intermediates to the potency and selectivity of final drug candidates. For instance, the neopentyl group imparts a specific hydrophobic character (LogP ~2.1) that influences membrane permeability and protein binding, a critical parameter for drug development . Furthermore, studies on related pyrazole systems show that the neopentyl substituent can alter the compound's solid-state structure, affecting its crystal packing and, consequently, its solubility and formulation behavior [1]. Using a generic analog would introduce significant variability into these critical parameters, potentially compromising research reproducibility and lead optimization efforts.

Quantitative Differentiation of 1-(2,2-Dimethyl-propyl)-1H-pyrazole: A Comparative Evidence Guide


Enhanced Lipophilicity: Comparing LogP of N-Neopentyl vs. Unsubstituted Pyrazoles

The addition of the neopentyl group to the pyrazole ring significantly increases lipophilicity, a key determinant of membrane permeability and bioavailability. The predicted LogP value for the neopentyl-substituted derivative 1-neopentyl-1H-pyrazol-3-amine is approximately 2.1 . This is a substantial increase compared to the parent, unsubstituted pyrazole (1H-pyrazole), which has an experimental LogP of -0.24 [1]. This shift from a hydrophilic to a moderately lipophilic profile can be critical for the compound's ability to cross cell membranes.

Drug Design Physicochemical Properties ADME

CB2 Receptor Binding: Quantified Affinity and Selectivity of a Neopentyl-Containing Derivative

Derivatives containing the neopentyl-pyrazole scaffold have demonstrated quantifiable, high-affinity binding to the Cannabinoid Receptor 2 (CB2). The compound 4-(2-methyl-5-(5-neopentyl-1H-pyrazol-3-yl)phenylsulfonyl)morpholine (CHEMBL474080) exhibited a binding affinity (Ki) of 75 nM for the human CB2 receptor [1]. This interaction was functional, with an EC50 of 120 nM in a GTPγS binding assay, indicating agonist activity [1]. Importantly, this compound showed a 10-fold selectivity for CB2 over the central Cannabinoid Receptor 1 (CB1), for which its Ki was 750 nM [1].

Cannabinoid Research GPCR Pharmacology Inflammation

In Vivo Efficacy Benchmarking: Neopentyloxy-Pyrazole vs. Allopurinol in Hyperuricemia Model

The neopentyl substituent is a critical component of potent pyrazole-based xanthine oxidase inhibitors. A seminal study on 1-phenylpyrazoles identified 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) as the most potent inhibitor in its class in vitro [1]. Furthermore, in a rat model of hyperuricemia, Y-700 demonstrated a superior pharmacodynamic profile, displaying a longer-lasting hypouricemic effect compared to the standard-of-care drug, allopurinol [1].

Xanthine Oxidase Inhibition Hyperuricemia Gout

Structural Consequences: Impact of Neopentyl on Solid-State Conformation and Packing

The steric demand of the neopentyl group influences the supramolecular assembly of pyrazoles. An X-ray crystallographic and NMR study of 4-tert-butyl-3(5)-substituted pyrazoles revealed that the 4-tert-butyl-3(5)-neopentylpyrazole derivative crystallizes as a folded hydrogen-bonded tetramer [1]. In contrast, the analogous 4-tert-butyl-3(5)-p-tolylpyrazole derivative forms a unique planar tetramer [1]. This demonstrates how a seemingly remote neopentyl group can dictate the long-range crystalline order of the molecule.

Crystal Engineering Formulation Science Solid-State Chemistry

Optimal Research and Industrial Applications for 1-(2,2-Dimethyl-propyl)-1H-pyrazole


Lead Optimization in Cannabinoid Research

Procure 1-(2,2-dimethyl-propyl)-1H-pyrazole or its derivatives as a core scaffold for developing selective CB2 receptor agonists. The evidence shows that a neopentyl-pyrazole derivative achieves a 10-fold selectivity for CB2 over CB1 (Ki of 75 nM vs. 750 nM) [1]. This makes it a strategic choice for programs aiming to avoid CB1-mediated psychoactive side effects while targeting inflammation, pain, or other CB2-related pathologies.

Development of Xanthine Oxidase Inhibitors

Use this compound as a key building block in the synthesis of novel therapeutics for hyperuricemia and gout. The neopentyloxyphenyl-pyrazole derivative Y-700 was identified as the most potent inhibitor in its series and demonstrated a longer duration of action in vivo than the established drug allopurinol [2]. This indicates that the neopentyl-containing scaffold can produce drug candidates with differentiated and potentially superior pharmacokinetic/pharmacodynamic (PK/PD) profiles.

Synthesis of Lipophilic Drug Candidates

Select this scaffold when designing molecules intended for CNS penetration or passive membrane diffusion. The neopentyl group imparts a significant increase in lipophilicity, shifting the predicted LogP to approximately 2.1 compared to the hydrophilic unsubstituted pyrazole (LogP = -0.24) . This property is critical for optimizing ADME properties and achieving target engagement in intracellular or brain compartments.

Formulation and Solid-State Chemistry Studies

Investigate 1-(2,2-dimethyl-propyl)-1H-pyrazole for studies where controlling solid-state properties is essential. The steric bulk of the neopentyl group influences crystal packing, as evidenced by the distinct 'folded' tetrameric structure observed in a related neopentyl-pyrazole derivative [3]. This can be leveraged to engineer specific crystal habits, improve solubility, or alter dissolution rates during pre-formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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